

Commercial Suppliers and Technical Guide for Palmitic Acid-d2-2

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Compound of Interest

Compound Name: *Palmitic acid-d2-2*

Cat. No.: *B1434761*

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For researchers, scientists, and drug development professionals, **Palmitic acid-d2-2** (Hexadecanoic-2,2-d2 acid) is a critical tool for quantitative analysis of its unlabeled counterpart, palmitic acid. This deuterated stable isotope serves as an ideal internal standard in mass spectrometry-based applications due to its chemical similarity to the analyte and its distinct mass. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Supplier Overview

Several reputable chemical suppliers offer **Palmitic acid-d2-2** for research purposes. The following table summarizes the key quantitative data for their products, facilitating an informed selection based on specific experimental needs.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity/Isotopic Enrichment	Intended Use
Cayman Chemical[1] [2]	62689-96-7	C16H30D2O 2	258.4 g/mol	≥98% deuterated forms (d1-d2)	Internal standard for quantification of palmitic acid by GC- or LC-MS.[1] [2]
Sigma-Aldrich[3]	62689-96-7	CH3(CH2)13 CD2CO2H	258.44 g/mol	98 atom % D	Acid-catalyzed reaction mechanism studies, chemical synthesis of labeled compounds. [3]
Cambridge Isotope Laboratories, Inc.[4]	62689-96-7	C16H32O2	258.44 g/mol	98%	Lipidomics, Metabolism, Metabolomics. [4]
MedChemExpress[5]	62689-96-7	C16H30D2O 2	258.44 g/mol	Not Specified	Research use only.[5]

Experimental Protocols

Palmitic acid-d2-2 is primarily used as an internal standard to accurately quantify palmitic acid concentrations in various biological samples. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Palmitic Acid in Plasma using GC-MS

This protocol is adapted from established methods for fatty acid analysis in biological matrices.

1. Materials and Reagents:

- **Palmitic acid-d2-2** (as internal standard)
- Heptane
- Methanol
- Acetyl chloride
- Sodium bicarbonate (5% w/v aqueous solution)
- Anhydrous sodium sulfate
- Nitrogen gas supply
- GC-MS system with a suitable capillary column (e.g., DB-23, HP-5MS)

2. Sample Preparation and Lipid Extraction: a. To 100 μ L of plasma, add a known amount of **Palmitic acid-d2-2** in methanol. b. Add 2 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly. c. Add 1 mL of 0.9% NaCl solution and vortex again. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube.

3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen. b. Add 2 mL of 5% acetyl chloride in methanol. c. Cap the tube tightly and heat at 100°C for 1 hour. d. Cool the tube to room temperature. e. Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction. f. Add 1 mL of heptane and vortex to extract the FAMEs. g. Centrifuge at 1000 x g for 5 minutes. h. Transfer the upper heptane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. i. Transfer the dried heptane extract to a GC vial for analysis.

4. GC-MS Analysis: a. Injection Volume: 1 μ L b. Injector Temperature: 250°C c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate. e. MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor characteristic ions for palmitic acid methyl ester (e.g., m/z 270) and **palmitic acid-d2-2** methyl ester (e.g., m/z 272).

5. Quantification: a. Create a calibration curve using known concentrations of unlabeled palmitic acid spiked with a constant concentration of **Palmitic acid-d2-2**. b. Determine the peak area ratio of the analyte to the internal standard for both the standards and the samples. c. Calculate the concentration of palmitic acid in the samples by interpolating from the calibration curve.

Protocol 2: Quantification of Palmitic Acid in Cell Lysates using LC-MS

This protocol provides a general workflow for the analysis of free fatty acids in cellular extracts.

1. Materials and Reagents:

- **Palmitic acid-d2-2** (as internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- LC-MS system with a C18 reversed-phase column

2. Sample Preparation and Lipid Extraction: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a known volume of PBS. c. Add a known amount of **Palmitic acid-d2-2** in methanol to an aliquot of the cell suspension. d. Perform cell lysis by sonication or freeze-thaw cycles. e. Add 3 volumes of ice-cold methanol to precipitate proteins. f. Vortex and

incubate at -20°C for 30 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and transfer to an LC vial for analysis.

3. LC-MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and re-equilibrate). e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. MS Parameters:

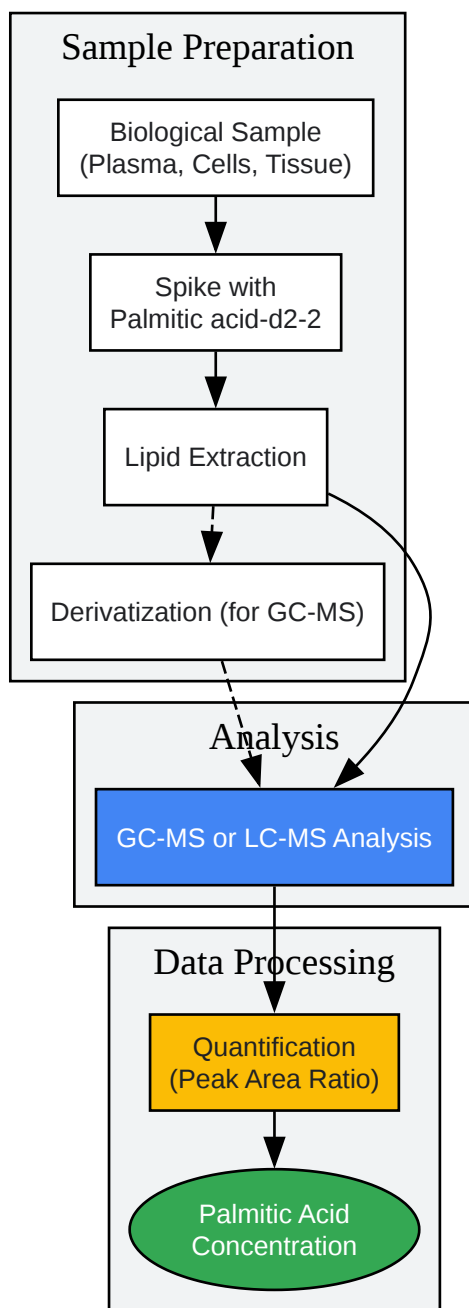
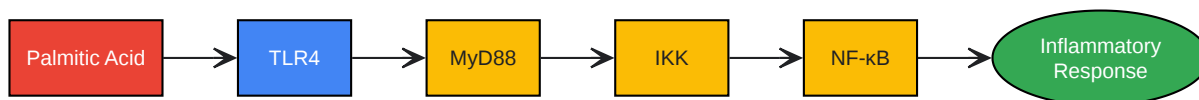
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitor the deprotonated molecular ions for palmitic acid ([M-H]⁻, m/z 255.2) and **Palmitic acid-d2-2** ([M-H]⁻, m/z 257.2).

4. Quantification: a. Follow the same principles as for GC-MS quantification, constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway Involving Palmitic Acid

Palmitic acid is not merely a metabolic fuel but also a signaling molecule implicated in various cellular processes, including inflammation and insulin resistance. One key pathway involves the activation of Toll-like receptor 4 (TLR4).



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